molecular formula C11H16O B144242 2,3-Dimethyl-6-(propan-2-yl)phenol CAS No. 137321-72-3

2,3-Dimethyl-6-(propan-2-yl)phenol

Cat. No.: B144242
CAS No.: 137321-72-3
M. Wt: 164.24 g/mol
InChI Key: DTCVWQAPCDRBKX-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-(propan-2-yl)phenol (C₁₁H₁₆O), also known as O-Methylthymol, is a phenolic compound characterized by a benzene ring substituted with methyl groups at the 2- and 3-positions and an isopropyl group at the 6-position (Figure 1). Its molecular weight is 164.248 g/mol, and it has a monoisotopic mass of 164.120115 . The compound is structurally related to thymol (2-isopropyl-5-methylphenol) but differs in the placement and number of substituents. It is primarily utilized in chemical synthesis and has been identified in analytical studies of industrial byproducts and environmental degradation pathways .

Properties

CAS No.

137321-72-3

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

2,3-dimethyl-6-propan-2-ylphenol

InChI

InChI=1S/C11H16O/c1-7(2)10-6-5-8(3)9(4)11(10)12/h5-7,12H,1-4H3

InChI Key

DTCVWQAPCDRBKX-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)C(C)C)O)C

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)O)C

Synonyms

Phenol, 2,3-dimethyl-6-(1-methylethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2,3-Dimethyl-6-(propan-2-yl)phenol can be contextualized by comparing it to analogous phenolic derivatives. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound C₁₁H₁₆O 2-Me, 3-Me, 6-Isopropyl 164.25 Used in synthesis; industrial byproduct
4-Isopropylphenol C₉H₁₂O 4-Isopropyl 136.19 BPA degradation product; environmental pollutant
4-Isopropenylphenol C₉H₁₀O 4-Isopropenyl 134.18 Intermediate in photocatalytic BPA degradation
2,3,6-Trimethylphenol-D11 C₉HD₁₁O 2-Me, 3-Me, 6-Me (deuterated) 147.26 Isotopically labeled standard for analytical studies
2,3-Dimethyl-6-(3-methyl-1-oxobutyl)phenol C₁₃H₁₆O₂ 2-Me, 3-Me, 6-(3-methyl-1-oxobutyl) 204.27 Textile industry byproduct; potential aquatic toxin

Structural Differences and Implications

  • Substituent Position and Bulkiness: The 6-isopropyl group in this compound introduces steric hindrance compared to smaller substituents in 4-isopropylphenol. This bulkiness may reduce solubility in polar solvents but enhance lipid affinity .
  • Electron-Donating Effects: The methyl and isopropyl groups are electron-donating, stabilizing the phenolic -OH group. However, the ortho-methyl groups in this compound may hinder hydrogen bonding compared to para-substituted analogs like 4-isopropylphenol .

Chemical Reactivity

  • Oxidative Degradation: Unlike 4-isopropenylphenol (a common BPA degradation product), this compound is less prone to further oxidation due to its saturated isopropyl group .
  • Acidity: The compound’s pKa is expected to be higher than phenol (≈10) due to electron-donating substituents, similar to 2,6-dimethylphenol (pKa ≈10.6) .

Environmental and Industrial Relevance

  • Degradation Byproducts: Unlike 4-isopropylphenol and 4-isopropenylphenol (common in BPA degradation), this compound is associated with textile manufacturing waste, highlighting its role as an industrial marker .
  • Analytical Applications: The deuterated analog 2,3,6-Trimethylphenol-D11 serves as a reference standard in mass spectrometry, underscoring the utility of methyl/isopropyl-phenol derivatives in analytical chemistry .

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